Product packaging for 4-Methyl-2-(trifluoromethyl)benzyl bromide(Cat. No.:CAS No. 261952-18-5)

4-Methyl-2-(trifluoromethyl)benzyl bromide

Cat. No.: B2958509
CAS No.: 261952-18-5
M. Wt: 253.062
InChI Key: NMSCRLBUJIWGBQ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzylic Compounds in Organic Synthesis

Halogenated benzylic compounds, such as benzyl (B1604629) bromides, are a cornerstone of organic synthesis, prized for their utility as alkylating agents. The presence of the bromine atom on the benzylic carbon renders it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of the benzyl moiety into a wide array of molecules, a common strategy in the synthesis of pharmaceuticals and other functional organic materials. The stability of the resulting benzylic carbocation intermediate further facilitates these reactions, making benzyl bromides reliable and efficient reagents in a multitude of chemical transformations.

Strategic Importance of the Trifluoromethyl Moiety in Chemical Design

The trifluoromethyl (-CF3) group is a critical substituent in contemporary chemical design, particularly in the realm of medicinal chemistry. Its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule, thereby influencing its reactivity and biological activity. The incorporation of a trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. These favorable attributes have led to the widespread use of trifluoromethylated compounds in the development of new therapeutic agents.

Overview of Academic Research Trajectories for 4-Methyl-2-(trifluoromethyl)benzyl bromide

While the individual components of this compound suggest its high potential as a synthetic building block, a comprehensive survey of academic literature reveals that specific research focused exclusively on this compound is not extensively documented. Its CAS number is 261952-18-5. ijsrset.com Much of the available research centers on structurally related compounds, such as 4-(Trifluoromethyl)benzyl bromide or 2-Methyl-4-(trifluoromethoxy)benzyl bromide.

This body of research on analogous compounds provides a valuable framework for understanding the potential applications and reactivity of this compound. For instance, studies on related molecules highlight their use in the synthesis of novel organic materials and as key intermediates in the preparation of biologically active molecules. The synthetic routes and reaction conditions developed for these related compounds can serve as a foundational guide for the future exploration of this compound's chemistry. The scientific community's continued interest in fluorinated organic molecules suggests that this and similar compounds will remain an active area of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrF3 B2958509 4-Methyl-2-(trifluoromethyl)benzyl bromide CAS No. 261952-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-methyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6-2-3-7(5-10)8(4-6)9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSCRLBUJIWGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 2 Trifluoromethyl Benzyl Bromide

Established Synthetic Routes to Substituted Benzyl (B1604629) Bromides

The preparation of substituted benzyl bromides, including 4-methyl-2-(trifluoromethyl)benzyl bromide, can be broadly categorized into two main strategies: direct benzylic bromination of toluene (B28343) derivatives and multistep syntheses from precursors with existing functional groups.

Benzylic bromination involves the selective substitution of a hydrogen atom on the carbon adjacent to the aromatic ring with a bromine atom. masterorganicchemistry.com This reactivity is due to the relative weakness of benzylic C-H bonds and the resonance stabilization of the resulting benzylic radical intermediate. masterorganicchemistry.comlibretexts.org

The most common and selective method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism. chadsprep.com The process is typically initiated by photochemical means (UV or visible light) or by the addition of a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). researchgate.netlookchem.com

The mechanism involves three key stages:

Initiation: The radical initiator decomposes upon heating or exposure to light to form initial radicals. These radicals then react with a trace amount of HBr to generate a bromine radical (Br•). chadsprep.com

Propagation: A bromine radical abstracts a benzylic hydrogen from the toluene derivative (e.g., 4-methyl-2-(trifluoromethyl)toluene) to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a bromine molecule (Br₂) to yield the desired product, this compound, and a new bromine radical, which continues the chain. masterorganicchemistry.com The required Br₂ is generated in low, constant concentration from the reaction of NBS with the HBr produced in the first propagation step. masterorganicchemistry.com

Termination: The reaction concludes when radicals combine with each other.

The use of NBS is advantageous because it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which suppresses potential side reactions like electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com Historically, carbon tetrachloride (CCl₄) was a common solvent, but due to its toxicity, less hazardous alternatives such as (trifluoromethyl)benzene (benzotrifluoride) are now used. researchgate.netlookchem.com

Table 1: Typical Conditions for NBS Benzylic Bromination
ParameterConditionPurposeReference
Brominating AgentN-Bromosuccinimide (NBS)Provides a low, steady concentration of bromine. masterorganicchemistry.commasterorganicchemistry.com
InitiatorAIBN, Benzoyl Peroxide, or Light (UV/Visible)Generates the initial radicals to start the chain reaction. chadsprep.comresearchgate.net
Solvent(Trifluoromethyl)benzene, Acetonitrile (B52724), CCl₄ (historical)Inert medium for the reaction; modern solvents are chosen to be less toxic. researchgate.netlookchem.comorganic-chemistry.org
TemperatureReflux temperature of the chosen solventProvides energy for initiator decomposition and reaction propagation. organic-chemistry.org

Direct bromination using molecular bromine (Br₂) can also achieve benzylic bromination when conducted under free-radical conditions, typically involving initiation by heat or light. masterorganicchemistry.com This method avoids the need for a Lewis acid catalyst, which would otherwise promote electrophilic substitution on the aromatic ring. sciencemadness.org

However, this approach is generally less selective than using NBS. sciencemadness.org The higher concentration of Br₂ in the reaction mixture can lead to the formation of undesired byproducts, including dibrominated products (benzal bromide derivatives) or products of aromatic bromination, especially if trace amounts of metal ions are present. sciencemadness.org To favor monobromination, an excess of the toluene substrate is often used. sciencemadness.org

Table 2: Comparison of NBS and Br₂ for Benzylic Bromination
FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
SelectivityHigh for the benzylic position.Lower; risk of over-bromination and ring substitution.
ConditionsRadical initiator or light required.Light or heat required; must exclude Lewis acids.
ByproductsSuccinimide (solid, easily filtered).Hydrogen Bromide (HBr) gas is evolved.
HandlingCrystalline solid, easier and safer to handle.Corrosive, volatile liquid requiring careful handling.

An alternative to direct bromination of the methyl group is to start with an aromatic precursor that already possesses a functional group at the desired position. This functional group can then be converted into a bromomethyl group through one or more synthetic steps.

A common multistep route involves the synthesis or acquisition of the corresponding benzylic alcohol, in this case, (4-methyl-2-(trifluoromethyl)phenyl)methanol. This alcohol can then be converted into the target benzyl bromide. This transformation is a standard nucleophilic substitution where the hydroxyl (-OH) group is replaced by a bromide (-Br) atom.

Several reagents are effective for this conversion:

Hydrogen Bromide (HBr): Reacting the alcohol with a concentrated aqueous or gaseous solution of HBr is a direct method. sciencemadness.org

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to the corresponding bromides. google.com

Triphenylphosphine (PPh₃) and Bromine (Br₂) or Carbon Tetrabromide (CBr₄): This combination forms a phosphonium (B103445) bromide intermediate in situ, which facilitates the substitution of the hydroxyl group.

Table 3: Reagents for Converting Benzylic Alcohols to Bromides
ReagentTypical ConditionsByproductsReference
Hydrogen Bromide (HBr)Aqueous or acetic acid solution, often with heating.Water chempedia.info
Phosphorus Tribromide (PBr₃)Anhydrous ether or dichloromethane (B109758), often at low temperatures (e.g., 0 °C).Phosphorous acid (H₃PO₃) google.com
Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄)Inert solvent like dichloromethane or acetonitrile at room temperature.Triphenylphosphine oxide, bromoform organic-chemistry.org

A more elaborate but viable synthetic pathway could begin with a precursor such as 4-methyl-2-(trifluoromethyl)benzonitrile. The conversion of the cyano (-CN) group to a bromomethyl (-CH₂Br) group is not a direct transformation and requires several steps. A plausible synthetic sequence would be:

Reduction of the Nitrile: The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.

Conversion of Amine to Alcohol: The resulting primary amine can be converted to the corresponding benzylic alcohol, (4-methyl-2-(trifluoromethyl)phenyl)methanol, via diazotization with nitrous acid (generated in situ from NaNO₂ and HCl) followed by hydrolysis.

Bromination of the Alcohol: The final step would be the conversion of the benzylic alcohol to the target this compound using one of the methods described in section 2.1.2.1.

This multistep pathway is less direct than benzylic bromination but demonstrates the versatility of using different functional group interconversions to achieve a synthetic target. A related process, halogen-cyano exchange, typically involves replacing a halide with a cyanide nucleophile, which is the reverse of the initial step required here. google.com Therefore, this route relies on transforming the cyano group into a functional group that is more readily converted to a bromide.

Multistep Pathways from Functionalized Aromatic Precursors

Advanced Synthetic Techniques for this compound

The synthesis of this compound is a multi-step process where the introduction of the trifluoromethyl group and the final benzylic bromination are key transformations. The core challenge lies in controlling the regiochemistry on the toluene scaffold.

Introduction of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF₃) group onto an aromatic ring is a pivotal step in the synthesis of the target compound. This can be achieved through several advanced methods, which are broadly categorized into electrophilic and nucleophilic trifluoromethylation.

Electrophilic trifluoromethylation involves the use of reagents that act as a source of an electrophilic "CF₃⁺" equivalent. These reagents react with electron-rich aromatic systems. For the synthesis of this compound, the starting material would typically be 4-methyltoluene (p-xylene). However, the methyl group is an ortho-, para-directing group, which would lead to a mixture of products, making the direct electrophilic trifluoromethylation of p-xylene (B151628) non-regioselective for the desired 2-position isomer.

Despite this challenge, advanced electrophilic reagents have been developed that offer powerful ways to introduce the CF₃ group. These are often hypervalent iodine compounds or sulfonium (B1226848) salts. researchgate.netresearchgate.net

Umemoto's Reagents : These are S-(trifluoromethyl)dibenzothiophenium salts. They are effective for the trifluoromethylation of various nucleophiles, including arenes. rsc.org

Togni's Reagents : These are hypervalent iodine compounds, specifically 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. They are widely used for the electrophilic trifluoromethylation of a broad range of substrates. researchgate.net

Reductive trifluoromethylation using these electrophilic reagents in the presence of a reductant can also generate a CF₃ radical, which can then be used in aromatic substitution reactions. researchgate.net However, achieving regiocontrol remains a significant hurdle for a direct approach on p-xylene.

Table 1: Common Electrophilic Trifluoromethylating Reagents
Reagent ClassExample CompoundTypical Application
Sulfonium SaltsUmemoto's ReagentsTrifluoromethylation of arenes, alkenes, and heteroaromatics. rsc.org
Hypervalent IodineTogni's ReagentsBroadly applicable for trifluoromethylating nucleophiles like phenols, anilines, and β-ketoesters. researchgate.net

Nucleophilic trifluoromethylation utilizes a "CF₃⁻" synthon, which can be reacted with an electrophilic aromatic substrate. This approach offers better regiocontrol if a suitable precursor, such as 2-halo-4-methyltoluene, is available.

The most prominent nucleophilic CF₃ source is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent. researchgate.netnih.gov This stable and easy-to-handle liquid can deliver a nucleophilic CF₃ group when activated by a fluoride (B91410) source. Copper-catalyzed cross-coupling reactions between an aryl halide (e.g., 2-bromo-4-methyltoluene) and TMSCF₃ represent a powerful and widely used method. beilstein-journals.orgnih.govacs.org

The general reaction scheme is: Ar-X + TMSCF₃ + [Cu] catalyst → Ar-CF₃ + TMS-X

This method is highly effective for aryl iodides and bromides. acs.orgprinceton.edu The reaction mechanism often involves the formation of a [CuCF₃] species, which then reacts with the aryl halide. nih.govacs.org

Table 2: Key Nucleophilic Trifluoromethylating Reagents and Systems
Reagent/SystemDescriptionTypical Conditions
TMSCF₃ (Ruppert-Prakash Reagent)A stable, liquid source of a nucleophilic CF₃ group. researchgate.netRequires a fluoride activator (e.g., TBAF, CsF) or use in transition metal catalysis.
CuCF₃ (from Fluoroform)A highly reactive copper-based reagent derived from the inexpensive industrial byproduct fluoroform (HCF₃). acs.orgReacts directly with aryl halides, often without additional ligands. acs.org
Potassium trifluoroacetate (B77799) (CF₃CO₂K)An inexpensive salt that can serve as a CF₃ source in copper-catalyzed reactions. acs.orgOften used in high-temperature reactions with aryl halides.

Regioselective Synthesis of Isomers

Achieving the specific 1-bromomethyl-4-methyl-2-(trifluoromethyl)benzene structure requires a synthetic strategy that precisely controls the position of each substituent. Direct functionalization of p-xylene is often unselective. Therefore, a multi-step, directed synthesis starting from a pre-functionalized aromatic ring is the most viable approach.

A powerful strategy for regiocontrol is the Sandmeyer reaction , which allows for the conversion of an aromatic amine (aniline derivative) into a wide variety of functional groups via a diazonium salt intermediate. nih.govchadsprep.com A trifluoromethylating variation of the Sandmeyer reaction has been developed, providing an excellent route to introduce a CF₃ group at a specific position. nih.govnih.govacs.org

A plausible regioselective route to the precursor of the target compound, 1-methyl-3-(trifluoromethyl)benzene, would be:

Nitration of Toluene : Start with toluene and perform nitration to get a mixture of ortho- and para-nitrotoluene. Separate the 2-nitrotoluene (B74249) isomer.

Methylation (or start with 2-Nitroxylene) : Alternatively, begin with a precursor that already has the desired methyl and nitro group arrangement.

Reduction : Reduce the nitro group of the appropriate precursor (e.g., 4-methyl-2-nitrotoluene) to an amine, yielding 4-methyl-2-aminotoluene.

Sandmeyer Trifluoromethylation : Convert the amino group of 4-methyl-2-aminotoluene into a diazonium salt and react it with a trifluoromethyl source under copper or silver catalysis to install the CF₃ group precisely at the 2-position. nih.govacs.org This yields the key intermediate, 4-methyl-2-(trifluoromethyl)toluene.

Benzylic Bromination : The final step is the free-radical bromination of the methyl group on the synthesized 4-methyl-2-(trifluoromethyl)toluene using a reagent like N-bromosuccinimide (NBS) with a radical initiator or photo-irradiation. This step is highly selective for the benzylic position.

This directed approach ensures the unambiguous placement of the trifluoromethyl group, overcoming the regioselectivity challenges of direct C-H functionalization. nih.govnih.gov

Scalable Production Methods for Industrial and Academic Applications

For the synthesis of this compound to be viable on a larger scale, the methodologies must be robust, efficient, and safe. Industrial production of trifluoromethylated aromatics often relies on reacting the corresponding trichloromethyl compound with hydrogen fluoride (HF). google.comwikipedia.org However, for specialty chemicals with complex substitution patterns, other methods are required.

Continuous Flow Synthesis : Modern production techniques increasingly utilize continuous flow chemistry, which offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. organic-chemistry.orgacs.org

The final benzylic bromination step is particularly well-suited for a continuous flow setup. Photochemical brominations, which can be difficult to scale in batch reactors due to light penetration issues, are readily scalable in flow. nih.govacs.org A solution of the 4-methyl-2-(trifluoromethyl)toluene precursor and N-bromosuccinimide can be pumped through transparent tubing (e.g., FEP) wrapped around a light source. organic-chemistry.orgresearchgate.net This method allows for precise control of residence time and temperature, leading to high yields and selectivity while minimizing hazardous conditions. organic-chemistry.orgnih.govacs.org Throughputs of many kilograms per hour have been demonstrated for similar processes. acs.org

For the synthesis of the aromatic core, continuous flow methods for trifluoromethylation have also been developed, for instance, using potassium trifluoroacetate in a flow system, which can improve reaction times and efficiency. acs.org Combining these advanced production techniques provides a powerful, scalable, and modern pathway for the synthesis of this compound for both academic and industrial purposes.

Reactivity and Mechanistic Investigations of 4 Methyl 2 Trifluoromethyl Benzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

As a primary benzylic bromide, 4-Methyl-2-(trifluoromethyl)benzyl bromide is an excellent electrophile for nucleophilic substitution reactions. The carbon-bromine bond is polarized, rendering the benzylic carbon susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide leaving group. These reactions are fundamental for creating new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

The presence of the ortho-trifluoromethyl group introduces significant steric hindrance around the reaction center and exerts a strong electron-withdrawing inductive effect. This generally favors a concerted, single-step substitution mechanism (SN2) over a stepwise mechanism involving a carbocation intermediate (SN1). Primary benzylic halides typically react via an SN2 pathway, a trend that is reinforced by the electronic destabilization of a potential carbocation by the adjacent CF₃ group.

This compound is expected to react readily with various nitrogen-based nucleophiles. Primary and secondary amines, for instance, can be alkylated to form the corresponding secondary and tertiary benzylic amines, respectively. These reactions typically proceed by an SN2 mechanism. Similarly, reaction with sodium azide (B81097) would yield 4-methyl-2-(trifluoromethyl)benzyl azide, a versatile intermediate for further chemical transformations. While specific studies on this compound are not prevalent, related compounds such as 4-(trifluoromethyl)benzyl bromide are used in the synthesis of benzimidazoles, which involves reactions with amine-containing structures. chemicalbook.com

Oxygen-based nucleophiles, such as alkoxides (e.g., sodium ethoxide) and phenoxides, can displace the bromide to form ethers. The reaction with hydroxide (B78521) ions would produce the corresponding 4-methyl-2-(trifluoromethyl)benzyl alcohol. These substitutions are fundamental transformations, though the reaction conditions, such as the choice of solvent (typically polar aprotic to favor SN2 pathways), are crucial for optimizing yields and minimizing side reactions like elimination, although elimination is generally not competitive for primary benzylic halides.

Sulfur-based nucleophiles, particularly thiolates (RS⁻), are known to be excellent nucleophiles for SN2 reactions due to their high polarizability. msu.edu The reaction of this compound with a thiol in the presence of a base, or directly with a thiolate salt, would efficiently produce the corresponding thioether (sulfide). For example, reaction with sodium thiophenoxide would yield benzyl (B1604629) phenyl sulfide (B99878) derivatives. This reactivity is confirmed in closely related isomers; for instance, 4-(trifluoromethyl)benzyl bromide is known to be a precursor for producing p-trifluoromethylbenzyl phenyl sulfide. chemicalbook.com

For the formation of new carbon-carbon bonds and the extension of carbon chains, cyanide is a commonly used nucleophile. The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, would produce 4-methyl-2-(trifluoromethyl)benzyl cyanide. This reaction adds a single carbon atom and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

While specific data for the target molecule is limited, a study on its constitutional isomer, 4-(trifluoromethyl)benzyl bromide, reacting with potassium selenocyanate (B1200272) (KSeCN), a nucleophile analogous to cyanide, provides a clear precedent for this type of substitution. The reaction proceeded in high yield, demonstrating the feasibility of displacing the benzylic bromide with a carbon- or pseudo-carbon-based nucleophile. preprints.org

Table 1: Nucleophilic Substitution Reaction with a Pseudohalide Nucleophile on a Benzyl Bromide Isomer Data extrapolated from the reaction of the constitutional isomer, 4-(Trifluoromethyl)benzyl bromide. preprints.org

ElectrophileNucleophileSolventConditionsProductYield (%)
4-(Trifluoromethyl)benzyl bromideKSeCNEthanolReflux, 6h4-(Trifluoromethyl)benzyl selenocyanate81.75

The mechanism of nucleophilic substitution at a benzylic carbon can exist on a continuum between the pure SN1 (stepwise) and SN2 (concerted) pathways. nih.govnii.ac.jp For this compound, several structural factors strongly suggest a preference for the SN2 mechanism.

Substrate Structure : The electrophilic carbon is primary. Primary halides strongly favor the SN2 pathway because the reaction center is relatively unhindered sterically, and the corresponding primary carbocation is highly unstable.

Electronic Effects : The trifluoromethyl (CF₃) group at the ortho position is a powerful electron-withdrawing group. This group would significantly destabilize the positive charge of a benzyl carbocation intermediate if one were to form, making the SN1 pathway energetically unfavorable. While the para-methyl group is weakly electron-donating and would offer some stabilization to a carbocation, its effect is likely overshadowed by the potent destabilizing influence of the ortho-CF₃ group.

Steric Effects : The ortho-CF₃ group does introduce some steric bulk near the reaction site. In an SN2 reaction, the nucleophile must approach the carbon atom from the side opposite the leaving group (backside attack). Significant steric hindrance can slow the rate of an SN2 reaction. However, for a -CH₂Br group, this hindrance is generally not sufficient to completely inhibit the SN2 pathway, which remains the most viable route for this primary benzylic bromide.

Kinetic and Mechanistic Studies of SN1 and SN2 Pathways

Influence of Benzylic Carbocation Stability

The reactivity of this compound in nucleophilic substitution reactions proceeding through an SN1 mechanism is critically dependent on the stability of the intermediate benzylic carbocation. The formation of this carbocation is influenced by a combination of resonance and the electronic effects of the substituents on the aromatic ring.

The foundational stability of a benzyl carbocation arises from the delocalization of the positive charge across the aromatic ring via resonance. However, in the case of the 4-methyl-2-(trifluoromethyl)benzyl carbocation, this baseline stability is modulated by the opposing electronic contributions of the methyl and trifluoromethyl groups.

Stabilizing Effect of the 4-Methyl Group: The methyl group at the para-position is an electron-donating group. It stabilizes the carbocation through both an inductive effect (pushing electron density through the sigma bonds) and hyperconjugation. This donation of electron density helps to disperse the positive charge on the benzylic carbon, thereby lowering the energy of the carbocation intermediate and favoring the SN1 pathway.

Destabilizing Effect of the 2-Trifluoromethyl Group: Conversely, the trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Located at the ortho-position, it exerts a strong destabilizing influence on the adjacent carbocation. This effect is primarily inductive, pulling electron density away from the positively charged benzylic carbon and intensifying its positive charge. nih.gov This destabilization raises the activation energy for carbocation formation, thus disfavoring an SN1 mechanism.

Steric Hindrance Effects of the 2-Trifluoromethyl Substituent

For nucleophilic substitution reactions that proceed via an SN2 mechanism, steric hindrance around the reaction center is a primary determining factor. aspirationsinstitute.com The SN2 mechanism involves a backside attack on the electrophilic carbon by a nucleophile, leading to a pentacoordinate transition state. The rate of this reaction is highly sensitive to the bulkiness of the groups surrounding the benzylic carbon. libretexts.orgyoutube.com

In this compound, the trifluoromethyl group is located at the ortho-position to the bromomethyl group. The -CF3 group is sterically demanding and creates significant spatial obstruction around the benzylic carbon. This steric bulk hinders the approach of the incoming nucleophile, making it more difficult to achieve the necessary geometry for the backside attack. libretexts.org This increased steric hindrance raises the energy of the SN2 transition state, which slows the reaction rate. Compared to less substituted analogues like 4-methylbenzyl bromide, the presence of the ortho-trifluoromethyl group is expected to cause a marked decrease in SN2 reactivity.

Electronic Effects of the 2-Trifluoromethyl Group on Electrophilicity

The electrophilicity of the benzylic carbon—its partial positive charge (δ+)—is a key factor in its reactivity towards nucleophiles. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating this property. The trifluoromethyl group (-CF3) is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). nih.gov

This inductive withdrawal of electron density from the aromatic ring extends to the benzylic carbon. As a result, the carbon-bromine bond becomes more polarized, and the partial positive charge on the benzylic carbon is significantly increased. This enhancement of electrophilic character makes the carbon atom a more attractive target for nucleophiles. nih.gov While steric hindrance from the 2-CF3 group slows SN2 reactions, its electronic effect of increasing electrophilicity would tend to accelerate them. The observed reactivity in an SN2 context is therefore a balance between these two opposing factors.

Oxidative Transformations

The benzylic position of this compound is susceptible to oxidation, allowing for its conversion into more highly oxidized functional groups such as aldehydes and carboxylic acids.

Conversion to Benzaldehyde Derivatives

The partial oxidation of this compound can yield the corresponding 4-methyl-2-(trifluoromethyl)benzaldehyde. This transformation requires carefully controlled oxidation conditions to prevent over-oxidation to the carboxylic acid. A classic method for this conversion is the Kornblum oxidation, which typically uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant. More contemporary and environmentally benign methods have also been developed. For instance, one green chemistry approach utilizes a NaOH-modified graphitic carbon nitride (g-C3N4) photocatalyst with molecular oxygen as the oxidant under visible light irradiation, allowing the reaction to proceed efficiently at room temperature. rsc.org

MethodOxidant/CatalystConditionsProduct
Kornblum OxidationDimethyl Sulfoxide (DMSO)High TemperatureBenzaldehyde Derivative
Photocatalytic OxidationO₂, NaOH-modified g-C₃N₄Room Temp, Visible LightBenzaldehyde Derivative

Side-Chain Oxidation to Benzoic Acid Analogues

Vigorous oxidation of this compound results in the conversion of the bromomethyl group to a carboxylic acid, yielding 4-methyl-2-(trifluoromethyl)benzoic acid. This transformation can be achieved using strong oxidizing agents. masterorganicchemistry.com Common reagents for this purpose include hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.com An alternative, eco-friendlier protocol involves the use of 30% hydrogen peroxide with sodium tungstate (B81510) (Na₂WO₄) as a catalyst, often in the presence of a phase-transfer catalyst to facilitate the reaction in a biphasic system. organic-chemistry.org This method proposes that the benzyl bromide is first hydrolyzed to the corresponding benzyl alcohol, which is then oxidized to the benzoic acid. organic-chemistry.org

ReagentConditionsProduct
Potassium Permanganate (KMnO₄)HeatBenzoic Acid Analogue
Chromic Acid (H₂CrO₄)HeatBenzoic Acid Analogue
Hydrogen Peroxide (H₂O₂), Na₂WO₄Heat, Phase-Transfer CatalystBenzoic Acid Analogue

Reductive Transformations

The bromomethyl group of this compound can be reduced to a methyl group, yielding 1,4-dimethyl-2-(trifluoromethyl)benzene. This transformation is typically accomplished using hydride-donating reducing agents. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic displacement of the bromide ion by a hydride ion (H⁻). Another potential reductive pathway is reductive coupling. In the presence of certain catalysts, such as specific dicobalt complexes, benzyl bromides can undergo coupling to form bibenzyl derivatives as the major product. rsc.org

Reduction of the Bromomethyl Group to Methyl

The conversion of the bromomethyl group in benzylic bromides to a methyl group is a fundamental reduction reaction. This transformation is typically achieved using strong hydride-donating reagents.

Detailed Research Findings:

The reduction of benzylic halides to the corresponding methyl group is a well-established transformation in organic synthesis. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for this purpose. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic benzylic carbon, displacing the bromide ion in an Sₙ2-type reaction. Due to the high reactivity of LiAlH₄, such reactions are typically rapid and efficient. For instance, unsubstituted benzyl bromide is known to undergo complete reduction with LiAlH₄ in just one minute at room temperature. youtube.com

In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce alkyl halides, including benzylic bromides. libretexts.orgyoutube.com Their utility is primarily for the reduction of aldehydes and ketones. Therefore, for the specific conversion of this compound to 1,3-dimethyl-2-(trifluoromethyl)benzene, a potent reducing agent like LiAlH₄ would be required. The reaction proceeds by nucleophilic substitution of the bromide with a hydride.

ReagentTypical SolventReactivity with Benzyl BromidesProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFHigh, rapid reductionCorresponding methylarene
Sodium Borohydride (NaBH₄)Alcohols (e.g., Methanol (B129727), Ethanol)Generally unreactiveNo reaction

Cross-Coupling and Organometallic Reactions

This compound serves as an excellent electrophile in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, are powerful methods for forming C-O, C-N, and C-S bonds. wikipedia.org While traditionally employed for aryl halides, these methods have been extended to other substrates, including benzylic halides.

Detailed Research Findings:

Copper catalysis facilitates the coupling of benzylic bromides with a range of nucleophiles. For example, a copper-catalyzed coupling reaction between benzyl bromide and sulfonyl hydrazides has been developed for the synthesis of sulfone compounds. ynu.edu.cn In a typical reaction, a copper(I) salt acts as the catalyst to facilitate the formation of the C-S bond. Although specific studies on this compound are not prevalent, its structure is amenable to such transformations. The general mechanism for these reactions involves the formation of a copper(I) species which then reacts with the nucleophile. Oxidative addition of the benzyl bromide to this copper complex, followed by reductive elimination, yields the final coupled product.

Reaction TypeNucleophileCatalyst SystemGeneral Product
SulfonylationSulfonyl hydrazideCu(I) saltBenzyl sulfone
Ullmann-type Ether SynthesisPhenol/AlkoxideCu(I) salt / LigandBenzyl ether
Ullmann-type AminationAmineCu(I) salt / LigandBenzyl amine

Grignard Reagent Mediated Alkylation

Grignard reagents are versatile organometallic compounds used extensively in organic synthesis for C-C bond formation. sigmaaldrich.com this compound can participate in Grignard-mediated reactions primarily as an electrophilic partner.

Detailed Research Findings:

The formation of a Grignard reagent from this compound by reaction with magnesium metal presents significant challenges. Benzylic halides are highly prone to Wurtz-type homocoupling under the conditions of Grignard reagent formation, which would lead to the undesired bibenzyl product.

Consequently, a more synthetically valuable approach involves using this compound as an electrophile that is coupled with a pre-formed Grignard reagent (R'-MgX). This type of reaction, when catalyzed by a transition metal like nickel or palladium, is known as a Kumada coupling, which provides an efficient route to alkylated or arylated products. wikipedia.orgorganic-chemistry.org This reaction will be discussed in the context of palladium-catalyzed processes in the following section.

Palladium-Catalyzed Cross-Coupling (e.g., Heck Reaction Contexts)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing carbon-carbon bonds. Benzylic halides are competent electrophiles in several of these transformations.

Detailed Research Findings:

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org While aryl and vinyl halides are the most common substrates, benzylic halides can also participate in Heck-type reactions. nih.govnih.gov The catalytic cycle generally involves the oxidative addition of the benzyl bromide to a Pd(0) complex, followed by migratory insertion of the alkene into the palladium-benzyl bond. A subsequent β-hydride elimination step releases the final product and regenerates the palladium catalyst. Research on secondary trifluoromethylated alkyl bromides has demonstrated their successful participation in Heck-type reactions under mild conditions, highlighting the compatibility of the trifluoromethyl group with this chemistry. beilstein-journals.orgbeilstein-journals.org

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organic halide. It is known for its mild reaction conditions and high functional group tolerance. Benzylic bromides are effective coupling partners in Suzuki reactions. Studies on the closely related 4-(trifluoromethyl)benzyl bromide have shown that it couples efficiently with phenylboronic acid in the presence of a palladium-tetraphosphine catalyst to yield the corresponding diphenylmethane (B89790) derivative in high yield. lookchem.com This indicates that this compound would be an excellent substrate for similar transformations, allowing for the introduction of various aryl and heteroaryl groups.

Coupling PartnerCatalystBaseSolventProductYield (%)Reference
Phenylboronic acidPd₂(dba)₃ / TedicypCs₂CO₃Dioxane1-((4-(trifluoromethyl)phenyl)methyl)benzene91 lookchem.com

This data is for the analogous substrate 4-(trifluoromethyl)benzyl bromide.

Kumada Coupling: The Kumada coupling reaction involves the cross-coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgresearchgate.net This reaction is a powerful method for forming C-C bonds. This compound can act as the electrophilic partner, reacting with various alkyl, vinyl, or aryl Grignard reagents to produce the corresponding substituted products. The choice of catalyst and ligand is crucial to minimize side reactions and achieve high yields.

Sufficiently detailed and specific scientific information focusing solely on the chemical compound “this compound” is not available in the public domain to fully address the requirements of the provided outline. While general information confirms its classification as a fluorinated organic building block, specific research findings, detailed synthetic applications, and data for this exact isomer are not present in the available search results.

Information found pertains to related isomers or analogous compounds, such as 4-(Trifluoromethyl)benzyl bromide or 4-(Trifluoromethoxy)benzyl bromide. Citing these examples would violate the strict instruction to focus solely on this compound. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline for this specific chemical compound.

Applications in Advanced Organic Synthesis and Materials Science

Functional Material Development

Role in Modifying Electronic Properties of Aromatic Systems

The introduction of the 4-methyl-2-(trifluoromethyl)benzyl group into aromatic systems can significantly alter their electronic characteristics. The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a conjugated system. This modification can enhance the electron affinity and ionization potential of the material, which is a critical factor in the design of organic electronic materials such as n-type semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Conversely, the methyl group is weakly electron-donating, which can partially offset the effect of the trifluoromethyl group. This electronic push-pull character within the same molecule can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which may find applications in fluorescent probes and nonlinear optical materials. While specific research on 4-Methyl-2-(trifluoromethyl)benzyl bromide in these areas is limited, the principles of molecular engineering strongly support its potential utility.

Table 1: Potential Effects of Substituents on Aromatic Systems

Substituent GroupElectronic EffectPotential Impact on Aromatic System
-CH₃ (Methyl)Electron-donatingIncreases electron density, raises HOMO level
-CF₃ (Trifluoromethyl)Electron-withdrawingDecreases electron density, lowers HOMO/LUMO levels

Derivatization in Analytical Chemistry

Derivatization is a key technique in analytical chemistry used to modify an analyte to make it more suitable for a particular analytical method, such as gas chromatography. Substituted benzyl (B1604629) bromides are known derivatizing agents, and this compound possesses characteristics that suggest its utility in this field.

Reagent for Chromatographic Analysis (e.g., GC-MS Derivatization)

In gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to increase the volatility and thermal stability of polar analytes containing functional groups like hydroxyls, carboxyls, and amines. Benzyl bromides can react with these functional groups to form less polar and more volatile derivatives.

The presence of the trifluoromethyl group in this compound offers a distinct advantage for detection. The fluorine atoms provide a unique isotopic signature and can enhance the sensitivity of detection, particularly with an electron capture detector (ECD), which is highly sensitive to halogenated compounds. While pentafluorobenzyl bromide is a more commonly cited reagent for this purpose, the principle extends to other fluorinated benzyl bromides. The derivatization reaction would proceed via nucleophilic substitution, where the active hydrogen of an alcohol, acid, or amine is replaced by the 4-methyl-2-(trifluoromethyl)benzyl group.

Table 2: Potential Derivatization Reactions

Analyte Functional GroupDerivative Formed with this compound
Carboxylic Acid (-COOH)4-Methyl-2-(trifluoromethyl)benzyl ester
Alcohol (-OH)4-Methyl-2-(trifluoromethyl)benzyl ether
Amine (-NH₂)N-(4-Methyl-2-(trifluoromethyl)benzyl)amine

Application in Chiral Synthesis and Stereoselective Transformations

The application of substituted benzyl groups as protecting groups or chiral auxiliaries is a cornerstone of stereoselective synthesis. While there is no specific literature detailing the use of this compound in chiral synthesis, research on related structures provides valuable insights. For instance, a study on the use of trifluoromethylated benzyl groups in glycosylation reactions demonstrated that these electron-withdrawing groups can significantly influence the stereoselectivity of the reaction, favoring the formation of the 1,2-cis glycosidic bond. nih.gov This effect is attributed to the electronic influence of the trifluoromethyl group on the stability of reaction intermediates.

Given these findings, it is plausible that the 4-methyl-2-(trifluoromethyl)benzyl group could be employed to modulate the stereochemical outcome of various organic transformations. The electronic and steric properties of this group could be exploited to control facial selectivity in additions to carbonyls or to influence the conformation of chiral intermediates, thereby directing the stereochemistry of a reaction. Further research is necessary to explore and confirm these potential applications.

Computational and Theoretical Investigations of 4 Methyl 2 Trifluoromethyl Benzyl Bromide Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to study the electronic structure and properties of molecules, providing a theoretical framework to understand and predict chemical phenomena.

DFT calculations are particularly adept at mapping the potential energy surfaces of chemical reactions, which is crucial for elucidating reaction mechanisms. For substituted benzyl (B1604629) bromides, a primary area of interest is nucleophilic substitution (SN1 and SN2) reactions. The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the benzene (B151609) ring of 4-Methyl-2-(trifluoromethyl)benzyl bromide makes its reactivity profile complex and an interesting subject for theoretical study.

Computational studies on a range of substituted benzyl bromides have shown that the reaction mechanism is sensitive to the nature of the substituent, the nucleophile, and the solvent. researchgate.net DFT computations can precisely calculate the energies of reactants, products, intermediates, and, most importantly, transition states. For example, in SN2 reactions of benzyl bromides, DFT has been used to model the trigonal-bipyramidal transition states. researchgate.net Research indicates that electron-withdrawing groups, such as the trifluoromethyl group, tend to accelerate nucleophilic substitution reactions by stabilizing the transition state. researchgate.net Conversely, electron-donating groups can also accelerate these reactions, particularly if the mechanism has some SN1 character, by stabilizing the resulting carbocation intermediate. researchgate.net

A DFT study on nucleophilic substitutions of benzyl bromides found that the calculated structural parameters of the transition states varied linearly with the substituent constants. researchgate.net Benzyl bromides with electron-donating groups formed loose, distorted trigonal-bipyramidal transition states, while those with electron-withdrawing groups formed tight transition states. researchgate.net Despite these variations in transition state structure, the reactions were found to proceed via an SN2 mechanism, with the specific nature of the transition structure being modulated by the substituents and the medium. researchgate.net For this compound, DFT could be employed to determine the precise geometry of the transition state and the activation energy for its reactions, thereby clarifying whether the mechanism leans more towards a classic SN2 pathway or exhibits partial SN1 character due to the opposing electronic effects of its substituents.

Beyond mechanism elucidation, DFT is a predictive tool for chemical reactivity. By calculating the activation free energy (ΔG‡), DFT can quantitatively predict the rate of a reaction. Lower activation energies correspond to faster reactions. For this compound, DFT could predict how its unique substitution pattern affects its reactivity compared to other benzyl bromides. The electron-withdrawing trifluoromethyl group is expected to increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Theoretical studies on the reductive cleavage of para-substituted benzyl chlorides using DFT have shown that the presence of electron-withdrawing substituents influences the stability of the resulting radical anions and the energy required for bond cleavage. acs.org Similar principles would apply to this compound, where DFT could predict the ease of C-Br bond cleavage under various reaction conditions.

Regioselectivity, which is crucial in reactions involving multifunctional molecules, can also be predicted. While less relevant for a simple substitution at the benzylic position, in more complex reactions where the aromatic ring could also be a site of reaction, DFT could predict the most likely site of attack by analyzing the energies of different possible transition states.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a reaction at zero Kelvin, molecular modeling and dynamics (MD) simulations offer a way to study the behavior of molecules over time, including the explicit effects of solvent and temperature. An MD simulation of this compound in a solvent like water or methanol (B129727) could reveal important details about its solvation shell and the dynamics of its interaction with solvent molecules.

Research on benzyl bromide in an aqueous environment has utilized data-driven methods to create reduced models that capture the complex, state-dependent memory effects in molecular kinetics. scispace.com Such simulations can predict conformational relaxation and transition times between different molecular states. For this compound, MD simulations could be used to study the rotational dynamics of the trifluoromethyl and methyl groups, the conformational flexibility of the bromomethyl group, and how these motions are influenced by the surrounding solvent molecules. This dynamic picture is essential for understanding how the solvent participates in the reaction, for instance, by stabilizing charged intermediates or transition states in a potential SN1 reaction pathway.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of a molecule, which in turn govern its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting the chemical reactivity and stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability. irjweb.comnih.gov

Table 1: Calculated Electronic Properties of 4-(trifluoromethyl)benzyl bromide

Property Value (eV)
HOMO Energy -7.05
LUMO Energy -1.13
HOMO-LUMO Gap (ΔE) 5.92

Data derived from DFT calculations on 4-(trifluoromethyl)benzyl bromide. nih.gov

From these fundamental energies, various reactivity indices can be calculated, which provide a quantitative measure of chemical reactivity and site selectivity.

Table 2: Global Reactivity Indices of 4-(trifluoromethyl)benzyl bromide

Reactivity Index Formula Value
Ionization Potential (I) I ≈ -EHOMO 7.05 eV
Electron Affinity (A) A ≈ -ELUMO 1.13 eV
Chemical Hardness (η) η = (I - A) / 2 2.96 eV
Chemical Potential (μ) μ = -(I + A) / 2 -4.09 eV
Electrophilicity Index (ω) ω = μ2 / 2η 2.83 eV

Data derived from DFT calculations on 4-(trifluoromethyl)benzyl bromide. nih.gov

The large HOMO-LUMO gap for the related TFMBB suggests significant stability. nih.gov The electrophilicity index (ω) provides a measure of the energy lowering of a system when it accepts electrons from the environment. The calculated value for TFMBB indicates it is a moderate electrophile, which is consistent with the reactivity of benzyl halides in nucleophilic substitution reactions.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deorientjchem.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent regions of intermediate or near-zero potential.

For 4-(trifluoromethyl)benzyl bromide, the MEP analysis revealed that the most negative potential is located over the fluorine atoms of the trifluoromethyl group, indicating these are the most electron-rich sites. nih.gov Conversely, the regions of positive potential are localized around the hydrogen atoms of the CH2Br group and the aromatic ring. nih.gov This distribution highlights the benzylic carbon as an electrophilic center, which is the expected site for nucleophilic attack, leading to the displacement of the bromide ion. The MEP map provides a clear, intuitive picture of the charge landscape that governs the molecule's interactions with other chemical species.

Spectroscopic Analysis for Mechanistic Validation

Spectroscopic techniques are indispensable tools for validating proposed reaction mechanisms by providing empirical data on molecular structures and their transformations. In the context of a hypothetical mechanistic study of this compound, both vibrational and nuclear magnetic resonance spectroscopy would be expected to play crucial roles.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a powerful technique for identifying functional groups and tracking their changes throughout a chemical reaction. For this compound, characteristic vibrational modes associated with the C-Br stretching, the C-F bonds of the trifluoromethyl group, and the various vibrations of the substituted benzene ring would be of primary interest.

In a mechanistic study, one would anticipate observing shifts in the frequencies of these vibrational bands or the appearance and disappearance of new bands, signaling the formation of intermediates and products. For instance, in a nucleophilic substitution reaction where the bromide is displaced, the disappearance of the C-Br stretching frequency would be a clear indicator of the reaction's progress.

A detailed computational analysis, typically employing Density Functional Theory (DFT), would be essential to theoretically predict the vibrational spectra of the reactant, potential intermediates, transition states, and products. By comparing the computationally predicted spectra with experimentally obtained data, researchers can gain strong evidence to support or refute a proposed reaction mechanism. Unfortunately, specific studies presenting such a comparative analysis for this compound are not currently available in the reviewed literature.

To illustrate the type of data that would be generated in such a study, the following table provides a hypothetical representation of key FT-IR vibrational frequencies for this compound and a potential nucleophilic substitution product.

Functional GroupExpected Vibrational ModeHypothetical Wavenumber (cm⁻¹) - ReactantHypothetical Wavenumber (cm⁻¹) - Product
C-BrStretching650 - 550Absent
C-F (of CF₃)Stretching1350 - 11501350 - 1150 (minor shift expected)
Aromatic C-HStretching3100 - 30003100 - 3000
Methyl C-HStretching2975 - 28602975 - 2860
C-NucleophileStretchingAbsentVaries with nucleophile

This table is for illustrative purposes only and is not based on published experimental or computational data for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably one of the most powerful tools for in-situ reaction monitoring and the characterization of chemical structures, including transient intermediates. ¹H, ¹³C, and ¹⁹F NMR would all provide critical information for studying the reactions of this compound.

The ¹H NMR spectrum would allow for the tracking of signals corresponding to the benzylic protons (-CH₂Br) and the methyl group. A change in the chemical shift and multiplicity of the benzylic protons would be a direct probe of the chemical transformation at this reactive site. Similarly, ¹³C NMR would show changes in the chemical shifts of the benzylic carbon and the aromatic carbons upon reaction.

Given the presence of the trifluoromethyl group, ¹⁹F NMR would be an exceptionally sensitive and clean probe for monitoring the reaction. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, and any changes in the substitution pattern on the aromatic ring would likely be reflected in the ¹⁹F NMR spectrum.

In a mechanistic investigation, time-resolved NMR experiments could be employed to monitor the concentration of reactants, products, and any observable intermediates as a function of time, thereby providing kinetic data. The characterization of a reaction intermediate by NMR would involve the complete assignment of its ¹H, ¹³C, and ¹⁹F NMR spectra, which, when compared with computationally predicted NMR chemical shifts, could provide strong evidence for its structure.

The following table illustrates the kind of NMR data that would be central to the mechanistic study of a reaction involving this compound.

NucleusKey Protons/Carbons/FluorineHypothetical Chemical Shift (ppm) - ReactantExpected Changes Upon Reaction
¹H NMR-CH₂Br~4.5Significant shift and change in multiplicity
-CH₃~2.4Minor shift
Aromatic Protons7.2 - 7.6Shifts depending on the reaction
¹³C NMR-CH₂Br~32Significant shift
Aromatic Carbons125 - 140Shifts in carbons ortho and para to the reaction center
-CF₃~124 (quartet)Minor shift in the carbon signal
¹⁹F NMR-CF₃~ -62Potential shift reflecting the change in the electronic environment

This table is for illustrative purposes only and is not based on published experimental or computational data for this compound.

Q & A

Q. What are the recommended synthetic routes for preparing 4-methyl-2-(trifluoromethyl)benzyl bromide in laboratory settings?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, benzyl bromide derivatives are reacted with potassium carbonate in acetone under reflux, followed by purification via crystallization or column chromatography. A reported procedure involves stirring the precursor (e.g., 4-methyl-2-(trifluoromethyl)toluene) with a brominating agent like NN-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled heating . Post-reaction workup includes solvent evaporation, aqueous washing, and recrystallization from ethanol.

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Characterization involves:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and trifluoromethyl group integration.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or GC-MS to validate molecular weight (C9H8BrF3\text{C}_9\text{H}_8\text{BrF}_3) and isotopic patterns.
  • Elemental Analysis: Quantitative determination of C, H, Br, and F content.
  • Melting Point/Boiling Point: Comparison with literature values for consistency .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Operate in a fume hood to avoid inhalation of vapors.
  • Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents.
  • Storage: Store in amber glass bottles at 2–8°C, away from oxidizers and ignition sources. Refer to SDS for hazard classifications (e.g., skin/eye irritation, flammability) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in benzylation reactions using this compound?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
  • Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
  • Temperature Control: Maintain 40–60°C to balance reaction rate and side-product formation.
  • Stoichiometry: A slight excess (1.1–1.3 eq) of the benzyl bromide derivative ensures complete substrate conversion. Monitor via TLC or HPLC .

Q. What analytical strategies resolve conflicting data in reaction mechanisms involving this compound?

Methodological Answer:

  • Isotopic Labeling: Use 18O^{18}\text{O}- or 2H^{2}\text{H}-labeled reactants to trace mechanistic pathways.
  • Kinetic Studies: Compare rate constants under varying pH, temperature, and solvent conditions.
  • Computational Modeling: DFT calculations to predict transition states and intermediate stability.
  • Cross-Validation: Combine NMR, MS, and X-ray crystallography to confirm intermediate structures .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl group reduces electron density at the benzyl carbon, slowing SN2S_N2 reactions but enhancing stability toward hydrolysis. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the trifluoromethyl group may require bulky phosphine ligands (e.g., tt-Bu3_3P) to improve catalytic efficiency. Reaction progress can be monitored via 19F^{19}\text{F} NMR due to the fluorine’s distinct chemical shifts .

Q. What are the key considerations for scaling up reactions involving this compound while maintaining safety?

Methodological Answer:

  • Batch vs. Flow Chemistry: Flow systems minimize exothermic risks.
  • Quenching Protocols: Gradual addition of quenching agents (e.g., aqueous Na2 _2S2 _2O3_3) to avoid violent decomposition.
  • Waste Management: Neutralize bromide byproducts before disposal.
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Reproducibility Checks: Repeat synthesis and characterization under standardized conditions.
  • Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., residual solvents or di-brominated isomers).

Q. Why might nucleophilic substitution reactions with this compound yield unexpected products?

Methodological Answer:

  • Steric Effects: The trifluoromethyl group hinders nucleophilic attack at the benzyl carbon, favoring elimination (E2) pathways.
  • Solvent Polarity: Low-polarity solvents (e.g., toluene) may stabilize carbocation intermediates, altering product distribution.
  • Trace Moisture: Hydrolysis can form 4-methyl-2-(trifluoromethyl)benzyl alcohol, detectable via 1H^1\text{H} NMR (δ 4.5–5.0 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.